molecular formula C₁₉H₃₈O₃S B041934 Oleyl methanesulphonate CAS No. 35709-09-2

Oleyl methanesulphonate

Cat. No. B041934
CAS RN: 35709-09-2
M. Wt: 346.6 g/mol
InChI Key: SFCVHVDJESFESU-UHFFFAOYSA-N
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Description

Oleyl Methanesulphonate is a chemical compound that has been studied for its potential applications in various fields, including organic chemistry and materials science. It belongs to the category of organic sulfonates, which are known for their surfactant properties.

Synthesis Analysis

The synthesis of methanesulphonates often involves reactions of alcohols with methanesulphonyl chloride under specific conditions. For example, the synthesis of primary alcohols and their transformation into methanesulphonates has been described, highlighting the reactivity and the conditions required for successful synthesis (Owen & Sflomos, 1979).

Molecular Structure Analysis

The molecular structure of methane sulphonyl derivatives has been examined through methods such as electron diffraction, providing insights into their geometrical parameters and molecular geometry. This research contributes to understanding the molecular structure of compounds similar to oleyl methanesulphonate (Hargittai & Hargittai, 1973).

Chemical Reactions and Properties

Oleyl methanesulphonate can participate in a variety of chemical reactions due to its functional group. Studies on the reactivity of methanesulphonates with nucleophiles, for instance, offer insights into the types of chemical transformations that oleyl methanesulphonate might undergo. These reactions are crucial for understanding its reactivity and potential applications in synthesis (Khan & Owen, 1971).

Physical Properties Analysis

The physical properties of methanesulphonates, including oleyl methanesulphonate, can be inferred from studies focused on similar compounds. These properties are essential for determining the compound's suitability for specific applications, such as its role as a surfactant or in catalysis.

Chemical Properties Analysis

The chemical properties of oleyl methanesulphonate, such as its reactivity, stability, and interactions with other compounds, are central to its utility in chemical synthesis and industrial processes. Research on methanesulfonic acid and its derivatives provides valuable information on the chemical behavior and applications of these compounds (Zimmermann et al., 2016).

Scientific Research Applications

  • Olive Cultivar Genetic Diversity

    Ethyl Methane Sulphonate has been used to successfully extend the genetic diversity of the Ayvalık olive cultivar, leading to the registration of promising lines for agricultural and quality traits (Tekin, Dumlupinar, & Bardak, 2022).

  • Electronics and MEMS Applications

    Methanesulfonic acid electrolytes are potential materials for efficient Cu deposition on glassy carbon electrodes, relevant for ULSI and MEMS applications. This method offers compatibility with photoresist and prevents void formation (Hasan & Rohan, 2010).

  • Cancer Therapy

    Alkylating agents like 14 C-ethyl methanesulphonate may inhibit tumor growth by forming S-ethylcysteine conjugates, potentially serving as targeted therapies for various cancers (Roberts & Warwick, 1958).

  • Chemical Production

    Methanesulfonic acid (MSA) is an environmentally benign catalyst for the production of linear alkylbenzenes. It shows high selectivity to phenyldodecanes and can be reused and biodegraded (Luong et al., 2004).

  • Treatment of Organophosphate Poisoning

    The soluble methanesulphonate of 2-hydroxyiminomethyl-N-methylpyridinium (P2S) is effective in treating organophosphate poisoning in animals, with an optimal therapeutic dose of 30 mg./kg (Davies, Green, & Willey, 1959).

  • Chemical Kinetics

    The elimination kinetics of 3-buten-1-methanesulphonate and 3-methyl-3-buten-1-methanesulphonate follow first-order rate laws, providing insights into reaction mechanisms (Chuchani, Martín, & Dominguez, 1995).

  • Tumor Growth Inhibition

    2-chloroethyl methane-sulphonate shows potential as a tumor growth-inhibitor by chloroethylating amino-groups in biological systems, evident in transplanted animal tumors (Haddow & Ross, 1956).

  • Gas Oil Synthesis

    Methanesulphonic acid catalyzes the selective synthesis of gas oil from butenes, with higher yields from isobutene and lower selectivity for gasoline (Takeuchi et al., 2007).

properties

IUPAC Name

[(Z)-octadec-9-enyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCVHVDJESFESU-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885632
Record name Oleyl methane sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleyl methanesulphonate

CAS RN

35709-09-2
Record name 9-Octadecen-1-ol, 1-methanesulfonate, (9Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35709-09-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecen-1-ol, 1-methanesulfonate, (9Z)-
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Record name Oleyl methane sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleyl methanesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DW Roberts, DA Basketter - Contact Dermatitis, 1990 - Wiley Online Library
As part of the investigation of structure activity relationships in contact allergy, it has been shown that methyl transfer agents are capable of acting as skin sensitizers. This work has now …
Number of citations: 65 onlinelibrary.wiley.com
JR Morrison, MJ Silvestre, RC Pittman - Journal of Biological Chemistry, 1994 - Elsevier
… Cholesteryloleyl ether (CEt) was prepared by reaction of [3Hlcholesterol or [l4C1cholesterol with oleyl-methanesulphonate as previously described (6). [‘4ClSucrose octaoleate was …
Number of citations: 32 www.sciencedirect.com

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